molecular formula C7H3F3IN3 B13034687 2-Iodo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine

2-Iodo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B13034687
M. Wt: 313.02 g/mol
InChI Key: FIHCMUQYHZIHFL-UHFFFAOYSA-N
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Description

2-Iodo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that features a unique combination of iodine, trifluoromethyl, and triazolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-(pyridin-2-yl)benzimidamides, which undergo PIFA-mediated intramolecular annulation to form the triazolopyridine core . The reaction conditions often include the use of oxidizing agents and metal catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can form additional rings through intramolecular cyclization.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions often involve the use of polar aprotic solvents and bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are frequently used.

    Cyclization Reactions: Catalysts like copper and palladium, along with appropriate ligands, are employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce complex polycyclic structures.

Mechanism of Action

The mechanism of action of 2-Iodo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, depending on the context, and can participate in various biochemical processes. Its effects are mediated through the modulation of enzyme activity, receptor binding, and other molecular interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-5-methoxypyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-Iodo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine stands out due to its unique combination of iodine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly valuable in the design of novel materials and bioactive molecules .

Biological Activity

2-Iodo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound notable for its unique structural features, including a trifluoromethyl group and an iodine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer properties and interactions with various biological targets.

  • Molecular Formula : C7H3F3IN3
  • Molecular Weight : 313.02 g/mol
  • Structure : The compound's structure allows for significant lipophilicity due to the trifluoromethyl group, which enhances its biological activity.

Research indicates that this compound interacts with various biological targets through its electrophilic iodine atom and the electron-withdrawing properties of the trifluoromethyl group. These interactions may lead to modulation of enzyme activities and influence cellular pathways.

Anticancer Activity

Studies have shown that compounds in the [1,2,4]triazolo[1,5-A]pyridine class exhibit significant anticancer properties. For instance:

  • Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) : IDO1 inhibitors are being explored as a strategy in cancer immunotherapy. Research has demonstrated that certain derivatives can enhance immune response and exhibit cytotoxic effects on cancer cell lines at sub-micromolar concentrations .
CompoundIC50 (μM)Cell LineInhibition (%)
This compoundTBDA375TBD
VS9 (analog)2.6A37535

Neuroprotective Effects

Recent findings suggest that similar compounds can stabilize microtubules and may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease. The stabilization of microtubules is crucial for neuronal health and function .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the triazole and pyridine rings. The following table summarizes key findings from SAR studies:

SubstituentActivity LevelNotes
TrifluoromethylHighEnhances lipophilicity and receptor binding
IodineModerateElectrophilic nature aids in target interaction
Methyl (alternative)VariableAlters pharmacokinetics and bioavailability

Case Studies

  • IDO1 Inhibition Study : In a recent study involving a series of triazolo derivatives, compounds were tested for their ability to inhibit IDO1 in A375 melanoma cells. The results indicated that modifications to the triazole ring significantly affected both potency and selectivity against other heme-containing enzymes .
  • Microtubule Stabilization : Another investigation focused on microtubule-stabilizing derivatives of triazolo compounds. These studies revealed that certain analogs could normalize microtubule dynamics in neuronal assays, suggesting their potential application in treating conditions like Alzheimer's disease .

Properties

Molecular Formula

C7H3F3IN3

Molecular Weight

313.02 g/mol

IUPAC Name

2-iodo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H3F3IN3/c8-7(9,10)4-2-1-3-5-12-6(11)13-14(4)5/h1-3H

InChI Key

FIHCMUQYHZIHFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)C(F)(F)F)I

Origin of Product

United States

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